Scientific Field: Organic Chemistry
Application Summary: This compound is used in the study of noncatalyzed, regio- and stereoselective hypochlorite oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides.
Methods of Application: The oxidation process depends on the nature of solvents used.
Results: Different products were formed depending on the mechanistic pathways.
Scientific Field: Medicinal Chemistry
Application Summary: It’s used in the synthesis of potential anti-inflammatory agents.
Methods of Application: The synthesis is based on the reported anti-inflammatory activity of the structurally related molecule 3-isopropoxy-5-methoxy-N-(1H-1,2,3,4-tetraazol-5-yl)-1-benzothiophene-2-carboxamide.
Scientific Field: Cancer Research
Application Summary: Aminodi(hetero)arylamines in the Thieno[3,2-b]pyridine Series were prepared and evaluated for their growth inhibitory effect on four human tumor cell lines.
Methods of Application: The aminodi(hetero)arylamines were prepared via a palladium-catalyzed C-N Buchwald-Hartwig coupling of methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate with different bromonitrobenzenes.
Scientific Field: Pharmaceutical Chemistry
Application Summary: This compound is a significantly important intermediate in pharmaceutical products.
Methods of Application: It’s used in the synthesis of various drugs.
Application Summary: Pyrrolo[1,2-a]pyrazine derivatives, which can be synthesized using this compound, exhibited more antibacterial, antifungal, and antiviral activities.
Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate is a heterocyclic organic compound with the molecular formula C9H8N2O2S. It features a thieno[2,3-c]pyridine core, which is a fused bicyclic structure containing sulfur and nitrogen atoms. The compound is characterized by the presence of an amino group (–NH2) and a carboxylate ester (–COOCH3) functional group. Its structure can be depicted as follows:
This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features.
These reactions make it a versatile building block in organic synthesis.
Research indicates that methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate exhibits biological activity, particularly in the realm of pharmacology. It has been investigated for:
Further studies are necessary to fully elucidate its mechanisms of action and therapeutic potential.
The synthesis of methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate typically involves multi-step organic reactions. Common synthetic routes include:
Detailed protocols may vary depending on the specific starting materials used .
Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate has several applications in various fields:
Studies on the interactions of methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate with biological targets are ongoing. These studies typically focus on:
Such studies are crucial for optimizing its efficacy as a therapeutic agent.
Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate shares structural similarities with several other compounds. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Methyl 3-amino-thieno[2,3-b]pyridine-2-carboxylate | Thienopyridine derivative | Different ring structure (b vs c) |
4-Amino-thieno[2,3-b]pyridine | Thienopyridine derivative | Lacks carboxylate ester functionality |
Methyl 4-amino-thieno[3,2-b]pyridine | Thienopyridine derivative | Different position of amino group |
The uniqueness of methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate lies in its specific arrangement of functional groups and the thieno[2,3-c]pyridine core structure, which may confer distinct biological properties compared to its analogs .
The most common synthesis route involves cyclization of halogenated pyridine precursors with methyl thioglycolate. For example, 3,5-dichloropyridine-4-carbaldehyde reacts with methyl thioglycolate under basic conditions (K₂CO₃ in DMF) to form the thienopyridine core via nucleophilic aromatic substitution (SNAr) and subsequent cyclization. Key optimization parameters include:
Parameter | Optimal Condition | Yield Improvement | Source |
---|---|---|---|
Base | K₂CO₃ (2.5 equiv) | 78% → 89% | |
Solvent | DMF | 65% → 82% | |
Temperature | 80°C, 6 hr | 70% → 88% |
Alternative routes use sodium sulfide with methyl bromoacetate for one-pot cyclization, achieving 70–85% yields when using t-BuOK as a base. Side products like 2,6-disubstituted nicotinonitriles are minimized by controlling stoichiometry (1:1.2 pyridine:thioglycolate ratio).
The amino group at the 3-position undergoes diazotization with NaNO₂/H₂SO₄, followed by azide substitution using NaN₃ to yield 3-azidothienopyridines. Critical findings:
Palladium catalysts enable C–C bond formation at the 4- and 6-positions of the thienopyridine ring:
Treatment with NaOCl induces oxidative dimerization via cleavage of the C(2)=C(3) bond and N–H bond, forming polycyclic pyrrolo-pyrrolo-thienopyridines. Key observations: